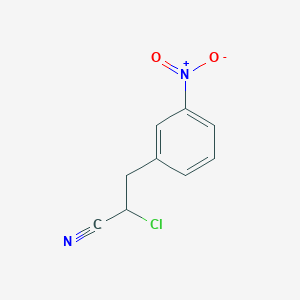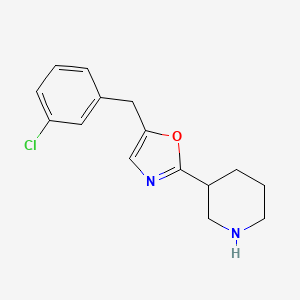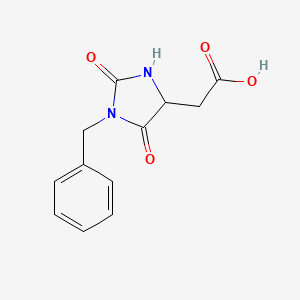![molecular formula C25H35Cl2N3O4S B3034529 2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride CAS No. 1825392-15-1](/img/structure/B3034529.png)
2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride
Overview
Description
2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride is a useful research compound. Its molecular formula is C25H35Cl2N3O4S and its molecular weight is 544.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Labeling
- Carbon-14 Labeling : A carbon-14 analog of this compound, labeled at the 11-position, has been synthesized from anthranilic acid for scientific research purposes. This process involves a five-step synthesis, highlighting the compound's utility in radiochemical studies (Saadatjoo, Javaheri, Saemian, & Amini, 2016).
Structural Analysis
- Oxidation Products and Structural Characterization : A study on the oxidation products of the compound has provided insights into its molecular structure, such as the boat conformation of its central thiazepine ring and the chair conformation of its piperazine ring. This research is crucial for understanding the compound's chemical behavior and potential applications (Shen, Qian, Wu, Gu, & Hu, 2012).
Green Synthesis Processes
- Development of Eco-Friendly Synthesis Methods : A green process for synthesizing 11-{4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}dibenzo[b,f][1,4]thiazepine has been reported. This method emphasizes high conversion rates, purity, and environmental friendliness, showcasing the compound's adaptability to sustainable manufacturing processes (Mahale, Kumar, Singh, Ramaswamy, & Waghmode, 2008).
Chemical Process Development
- Process Optimization and Impurity Control : Research has focused on improving the manufacturing process of compounds related to 2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride. This includes studies on process parameters, impurity identification, and control, contributing significantly to the compound's pharmaceutical quality and safety (Niphade, Mali, Pandit, Jagtap, Jadhav, Jachak, & Mathad, 2009).
Mechanism of Action
Target of Action
The compound, also known as Quetiapine , primarily targets multiple neurotransmitter receptors in the brain. These include dopamine D1, D2, and D3 receptors , serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors , α1A, α1B, and α2C adrenergic receptors , and the histamine H1 receptor . These receptors play crucial roles in various neurological and psychological processes.
Mode of Action
Quetiapine acts as an antagonist for its target receptors . This means it binds to these receptors and inhibits their normal function. The inhibition of these receptors affects the transmission of signals in the brain, leading to changes in mood, behavior, and perception.
Biochemical Pathways
These include mood regulation, reward and motivation, sleep, appetite, and sensory perception .
Result of Action
The result of Quetiapine’s action at the molecular and cellular level is a reduction in the symptoms of conditions such as schizophrenia . By blocking the activity of certain neurotransmitter receptors, Quetiapine can help to balance chemical imbalances in the brain that contribute to these conditions .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Biochemical Analysis
Biochemical Properties
2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as an antagonist for multiple neurotransmitter receptor sites, including serotonin (5HT1A, 5HT2A), dopamine (D1, D2), histamine (H1), and adrenaline (Alpha1, Alpha2) in the brain . These interactions are essential for its function as an antipsychotic agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its antagonistic action on dopamine receptors leads to an alternating D2 blockade, which contributes to its tolerability profile . Additionally, its impact on serotonin receptors is linked to its effects on mood and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with neurotransmitter receptors. It inhibits or activates these receptors, leading to changes in gene expression and enzyme activity. The compound’s lower affinity for D2 receptors compared to dopamine results in a unique mechanism of action that balances efficacy and side effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it suitable for long-term biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively modulates neurotransmitter activity without significant adverse effects. At higher doses, toxic effects may be observed, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which are crucial for its biological activity .
Subcellular Localization
The subcellular localization of this compound is essential for its function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization influences its activity and effectiveness in modulating cellular processes .
Properties
IUPAC Name |
2-[2-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethoxy]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4S.2ClH/c29-14-16-31-18-20-32-19-17-30-15-13-27-9-11-28(12-10-27)25-21-5-1-3-7-23(21)33-24-8-4-2-6-22(24)26-25;;/h1-8,29H,9-20H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCYSOYYXOWCJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35Cl2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(17-Acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034446.png)
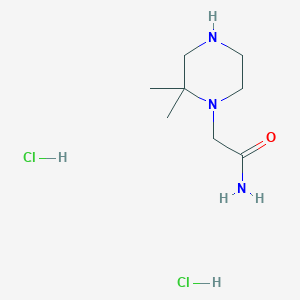
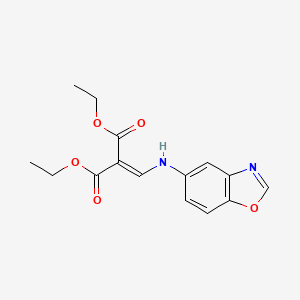
![Benzo[D]oxazol-4-YL trifluoromethanesulfonate](/img/structure/B3034449.png)


![(6-Bromobenzo[b]thiophen-2-yl)methanamine](/img/structure/B3034453.png)

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B3034455.png)


